Cas no 1823960-79-7 (2-Chloro-5-(trifluoromethyl)quinoxaline)

2-Chloro-5-(trifluoromethyl)quinoxaline 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(trifluoromethyl)quinoxaline
- AK138752
- AX8260355
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- インチ: 1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H
- InChIKey: SSOBNLXBFDTRBM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C2C(C=CC=C2C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 234
- トポロジー分子極性表面積: 25.8
2-Chloro-5-(trifluoromethyl)quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449039597-5g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 5g |
$2010.00 | 2023-09-02 | |
Alichem | A449039597-10g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 10g |
$2842.14 | 2023-09-02 | |
Chemenu | CM221128-1g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM221128-10g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 10g |
$2057 | 2021-08-04 | |
Chemenu | CM221128-1g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 1g |
$565 | 2021-08-04 | |
Chemenu | CM221128-5g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 5g |
$1468 | 2021-08-04 | |
Alichem | A449039597-25g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 25g |
$4824.00 | 2023-09-02 |
2-Chloro-5-(trifluoromethyl)quinoxaline 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
2-Chloro-5-(trifluoromethyl)quinoxalineに関する追加情報
2-Chloro-5-(Trifluoromethyl)Quinoxaline: A Comprehensive Overview
2-Chloro-5-(Trifluoromethyl)Quinoxaline (CAS No. 1823960-79-7) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and organic synthesis. This compound, with its unique structural features and electronic properties, has emerged as a valuable building block in the development of advanced materials and functional molecules.
The molecular structure of 2-Chloro-5-(Trifluoromethyl)Quinoxaline consists of a quinoxaline core, which is a bicyclic aromatic system with two nitrogen atoms at the 1 and 2 positions. The substituents at the 2 and 5 positions—a chlorine atom and a trifluoromethyl group, respectively—confer distinct chemical properties to the molecule. The quinoxaline framework is known for its stability, conjugation, and ability to participate in various chemical reactions, making it a versatile platform for functionalization.
Recent studies have highlighted the potential of 2-Chloro-5-(Trifluoromethyl)Quinoxaline in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of electron-withdrawing groups like the trifluoromethyl group enhances the compound's ability to coordinate with metal ions, leading to the formation of highly porous and stable structures. These materials have applications in gas storage, catalysis, and sensing technologies.
In the pharmaceutical industry, 2-Chloro-5-(Trifluoromethyl)Quinoxaline has been explored as a precursor for bioactive molecules. Its quinoxaline core is known to exhibit biological activity, particularly in anti-inflammatory and anticancer drug discovery. Researchers have reported that derivatives of this compound can modulate key cellular pathways, making them promising candidates for therapeutic interventions.
The synthesis of 2-Chloro-5-(Trifluoromethyl)Quinoxaline involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability. These improvements have facilitated its use in large-scale applications across various industries.
From an environmental standpoint, 2-Chloro-5-(Trifluoromethyl)Quinoxaline has been studied for its role in degradable polymers and eco-friendly materials. Its ability to undergo controlled degradation under specific conditions makes it a candidate for sustainable material design.
In conclusion, 2-Chloro-5-(Trifluoromethyl)Quinoxaline (CAS No. 1823960-79-7) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications underscore its importance in contemporary scientific research and industrial development.
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